molecular formula C6H6BrNO B6178216 4-bromo-3-cyclopropyl-1,2-oxazole CAS No. 2680539-07-3

4-bromo-3-cyclopropyl-1,2-oxazole

Cat. No. B6178216
CAS RN: 2680539-07-3
M. Wt: 188
InChI Key:
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Description

4-Bromo-3-cyclopropyl-1,2-oxazole (BCPO) is an organic compound that has gained attention in recent years due to its potential applications in the fields of scientific research, drug development, and laboratory experiments. It is a heterocyclic compound that contains both a bromo and a cyclopropyl group in its structure. BCPO has been studied for its unique properties, such as its ability to form strong hydrogen bonds and its ability to act as an electron acceptor. In addition, BCPO has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for further study.

Scientific Research Applications

4-bromo-3-cyclopropyl-1,2-oxazole has been studied for its potential applications in scientific research, drug development, and laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for further study. 4-bromo-3-cyclopropyl-1,2-oxazole has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as the ability to inhibit certain enzymes. In addition, it has been found to have the ability to act as an electron acceptor, which has potential applications in organic synthesis. 4-bromo-3-cyclopropyl-1,2-oxazole has also been studied for its potential to act as a ligand for metal ions, which could be useful in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclopropyl-1,2-oxazole is not yet fully understood, but it is believed to involve the formation of strong hydrogen bonds between the bromo and cyclopropyl groups and other molecules. 4-bromo-3-cyclopropyl-1,2-oxazole has also been found to act as an electron acceptor, which has potential applications in organic synthesis. Additionally, 4-bromo-3-cyclopropyl-1,2-oxazole has been found to interact with certain enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects
4-bromo-3-cyclopropyl-1,2-oxazole has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as the ability to inhibit certain enzymes. Additionally, 4-bromo-3-cyclopropyl-1,2-oxazole has been found to have the ability to act as an electron acceptor, which has potential applications in organic synthesis. 4-bromo-3-cyclopropyl-1,2-oxazole has also been studied for its potential to act as a ligand for metal ions, which could be useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

4-bromo-3-cyclopropyl-1,2-oxazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-bromo-3-cyclopropyl-1,2-oxazole is its ability to form strong hydrogen bonds, which can be useful in organic synthesis. Additionally, 4-bromo-3-cyclopropyl-1,2-oxazole has been found to act as an electron acceptor, which can be useful in the development of new drugs. However, 4-bromo-3-cyclopropyl-1,2-oxazole is limited by its high reactivity, which can lead to the formation of unwanted byproducts in laboratory experiments. Additionally, 4-bromo-3-cyclopropyl-1,2-oxazole is limited by its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

4-bromo-3-cyclopropyl-1,2-oxazole has a number of potential future directions for research. One of the main areas of interest is its potential applications in drug development. 4-bromo-3-cyclopropyl-1,2-oxazole has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as the ability to inhibit certain enzymes. Additionally, 4-bromo-3-cyclopropyl-1,2-oxazole has been studied for its potential to act as a ligand for metal ions, which could be useful in the development of new drugs. Additionally, further research could be conducted on the mechanism of action of 4-bromo-3-cyclopropyl-1,2-oxazole and its potential applications in organic synthesis. Finally, further studies could be conducted on the solubility and reactivity of 4-bromo-3-cyclopropyl-1,2-oxazole in order to optimize its use in laboratory experiments.

Synthesis Methods

4-bromo-3-cyclopropyl-1,2-oxazole has been synthesized using a variety of methods, including the use of bromoacetyl chloride, ethyl bromoacetate, and ethyl bromocyclopropanecarboxylate. The most widely used method is the reaction of bromoacetyl chloride with 1,2-diaminocyclopropane in an aqueous solution, which yields a cyclopropyl-substituted oxazole. This reaction requires a strong acid such as hydrochloric acid or sulfuric acid. Other methods have also been developed, such as the reaction of ethyl bromoacetate with 1,2-diaminocyclopropane in an aqueous solution, which yields a bromo-substituted oxazole. Similarly, the reaction of ethyl bromocyclopropanecarboxylate with 1,2-diaminocyclopropane in an aqueous solution yields a bromo-substituted oxazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-cyclopropyl-1,2-oxazole can be achieved through a multi-step process involving the cyclization of a brominated cyclopropyl ketone with a nitrile oxide intermediate.", "Starting Materials": [ "4-bromo-1-cyclopropyl-2-pentanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic acid", "Sodium nitrite", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Preparation of nitrile oxide intermediate by reacting hydroxylamine hydrochloride with 4-bromo-1-cyclopropyl-2-pentanone in the presence of sodium acetate and acetic acid.", "Step 2: Isolation of nitrile oxide intermediate by filtration and subsequent reaction with sodium nitrite in the presence of acetic acid to form the oxime intermediate.", "Step 3: Cyclization of oxime intermediate with sodium carbonate in ethanol to form 4-bromo-3-cyclopropyl-1,2-oxazole.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

2680539-07-3

Product Name

4-bromo-3-cyclopropyl-1,2-oxazole

Molecular Formula

C6H6BrNO

Molecular Weight

188

Purity

95

Origin of Product

United States

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